kadsuphilactone A
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Overview
Description
Kadsuphilactone A is a triterpene dilactone compound isolated from the Taiwanese medicinal plant Kadsura philippinensis . It is known for its complex structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kadsuphilactone A is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extensive spectroscopic methods, including two-dimensional nuclear magnetic resonance techniques, and is confirmed by X-ray crystallographic analysis .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from the Kadsura philippinensis plant.
Chemical Reactions Analysis
Types of Reactions: Kadsuphilactone A, like many triterpenoids, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. specific details on the reactions of this compound are limited.
Common Reagents and Conditions: The common reagents and conditions for reactions involving triterpenoids like this compound typically include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions.
Major Products Formed: The major products formed from reactions involving this compound would depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products of this compound are not extensively documented.
Scientific Research Applications
Kadsuphilactone A has been studied for its potential biological activities, particularly its cytotoxic effects on cancer cells. Research has shown that similar compounds, such as kadsuphilactone B, exhibit significant cytotoxic activity and induce apoptotic cell death in human cancer cells
Mechanism of Action
studies on similar compounds like kadsuphilactone B indicate that these compounds can induce apoptosis in cancer cells by activating caspase enzymes and modulating the expression of B cell lymphoma 2 family proteins . It is likely that kadsuphilactone A exerts its effects through similar molecular pathways.
Comparison with Similar Compounds
Similar Compounds:
- Kadsuphilactone B
- Schizandrin
- Deoxyschizandrin
- Angeloylgomisin H
- Gomisin A
- Gomisin J
Uniqueness: Kadsuphilactone A is unique due to its specific structure and the presence of two lactone rings. This structural uniqueness may contribute to its distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C32H46O8 |
---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(1R,4R,6R,7R,10R,14S,17R)-6,10,15,15-tetramethyl-7-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,19-dioxo-16,20-dioxatetracyclo[12.6.0.01,17.06,10]icosan-4-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-18-10-11-23(38-28(18)36)19(2)21-12-14-30(6)13-8-9-25-29(4,5)39-26-15-27(35)40-32(25,26)16-22(34)24(37-20(3)33)17-31(21,30)7/h10,19,21,23-26H,8-9,11-17H2,1-7H3/t19-,21+,23+,24+,25-,26+,30+,31+,32+/m0/s1 |
InChI Key |
IEYGQBBBTJYWPM-ZYFNSNFLSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(C[C@H](C(=O)C[C@@]45[C@@H](CCC3)C(O[C@@H]4CC(=O)O5)(C)C)OC(=O)C)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC(C(=O)CC45C(CCC3)C(OC4CC(=O)O5)(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
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